Azure II eosinate is a synthetic dye primarily utilized in microscopy for staining biological specimens. It is classified as a photosensitizer, which means it can generate reactive oxygen species upon light activation, making it effective against certain types of bacteria, particularly gram-negative bacteria. The compound is known for its ability to penetrate tissues and is used in various medical applications, including topical and intravenous treatments. Azure II eosinate has the Chemical Abstracts Service number 53092-85-6 and a molecular formula of C₅₁H₄₀Br₄Cl₂N₆Na₂O₅S₂, with a molecular weight of approximately 1317.53 g/mol .
The synthesis of Azure II eosinate involves multiple steps, typically starting from basic coal tar dyes. The general method includes:
Technical details regarding specific reagents and conditions can vary depending on the manufacturer and intended use .
Azure II eosinate has a complex molecular structure characterized by multiple functional groups that contribute to its properties:
The compound's structural complexity enables it to interact effectively with biological tissues, making it an excellent choice for staining in microscopy .
Azure II eosinate participates in various chemical reactions, particularly when activated by light:
These reactions are essential for its application in both research and clinical settings .
The mechanism of action for Azure II eosinate involves two primary processes:
This dual action—staining for microscopy and antibacterial activity—highlights its versatility in scientific applications.
Azure II eosinate exhibits several notable physical and chemical properties:
These properties make Azure II eosinate suitable for various laboratory applications .
Azure II eosinate has several significant scientific uses:
The foundation of modern hematological staining rests on the late 19th-century work of Russian physician Dmitri Leonidovich Romanowsky (1861–1921). In 1890–1891, Romanowsky pioneered a staining method using aged methylene blue combined with eosin Y, which unexpectedly produced unique purple hues in malaria parasite chromatin and leukocyte granules—a phenomenon later termed the Romanowsky effect [1] [6]. This effect was revolutionary because neither eosin nor pure methylene blue alone could generate these polychromatic colors, enabling unprecedented cellular differentiation [1] [3].
Romanowsky’s method addressed critical limitations of earlier stains. Paul Ehrlich (1870s) used methylene blue and acid fuchsin but failed to stain malaria parasite nuclei distinctly. Cheslav Chenzinsky (1888) substituted eosin for fuchsin but still lacked polychromasia because his methylene blue was unpurified [1] [6]. Crucially, Romanowsky’s use of mold-aged methylene blue introduced oxidized derivatives like azure B, later identified as essential for the Romanowsky effect [1] [6]. Concurrently, Ernst Malachowsky (1891) developed a similar stain using chemically oxidized methylene blue, confirming the necessity of polychroming [1].
Table 1: Key Historical Milestones in Romanowsky-Type Stains
Year | Scientist | Contribution | Limitations |
---|---|---|---|
1870s | Paul Ehrlich | Combined methylene blue + acid fuchsin | Failed to stain malaria nuclei |
1888 | Cheslav Chenzinsky | Substituted eosin for fuchsin | No Romanowsky effect |
1890–1891 | Dmitri Romanowsky | Used aged methylene blue + eosin | First demonstration of purple chromatin staining |
1891 | Ernst Malachowsky | Intentional methylene blue oxidation | Enabled reproducible polychroming |
1899 | Louis Jenner | Methanol-based stabilization | No Romanowsky effect |
1901 | William Leishman | Polychromed methylene blue in methanol | Enabled rapid blood film staining |
1902 | Gustav Giemsa | Glycerol-stabilized azure-eosin mix | Standardized malaria diagnostics |
Azure II Eosinate emerged from efforts to standardize the chemically variable polychromed methylene blue used in early Romanowsky stains. Natural aging or chemical oxidation of methylene blue produces up to 11 derivatives, including azure A, B, and C, with batch-to-batch inconsistencies [1] [4]. Azure II Eosinate solved this by providing a defined composition: a stoichiometric complex of azure B, methylene blue, and eosin Y at equal ratios, precipitated as a dark green powder soluble in methanol-glycerol solvents [4] [8].
Chemically, Azure II Eosinate (CAS 53092-85-6) enables the Romanowsky-Giemsa effect (RGE) through molecular interactions between its components and cellular targets. The eosin Y anion and azure B cation form a complex with DNA, producing the characteristic purple nuclear staining [4] [8]. This process is pH-dependent and influenced by fixation methods, staining duration, and buffer composition [8]. Gustav Giemsa’s formulation (c. 1902) incorporated Azure II Eosinate with glycerol-methanol solvents, enhancing stability and reproducibility for malaria diagnosis [1] [3]. The dye’s spectral properties—peaks at 524 nm and 647 nm—optimize light absorption for contrast under microscopy [4] [8].
Azure II Eosinate fundamentally improved upon earlier stains through controlled composition and enhanced nuclear staining efficacy. Unlike Romanowsky’s original variable "polychromed methylene blue" or Jenner’s simplified eosin-methylene blue mixture, Azure II Eosinate delivers consistent azure B content, which is critical for the Romanowsky effect [1] [4] [8].
Table 2: Performance Comparison of Romanowsky-Type Stains
Stain Type | Key Components | Romanowsky Effect | Nuclear Staining Quality | Clinical Use Case |
---|---|---|---|---|
Original Romanowsky (1891) | Aged methylene blue + eosin | Variable (depended on oxidation) | Moderate | Malaria parasite ID |
Jenner (1899) | Pure methylene blue + eosin | Absent | Weak | Blood cell basics |
Leishman (1901) | Polychromed MB + eosin | Present | Good | Blood films, parasites |
Giemsa (1902) | Azure II Eosinate (azure B + MB + eosin) | Strong/reproducible | Excellent | Gold standard for malaria, bone marrow |
Wright (1902) | Polychromed MB + eosin | Present | Good | US hematology labs |
The superiority of Azure II Eosinate arises from its triple-dye synergy:
In contrast, stains lacking sufficient azure B (e.g., Jenner’s) fail to produce purple chromatin hues. Similarly, Wright’s stain relies on heat-polychromed methylene blue, which varies in azure B content, leading to less consistent nuclear staining than Giemsa’s Azure II-based formulation [1] [4]. Field’s stain—while rapid—uses separate azure and eosin solutions, complicating workflow compared to Azure II’s single-powder system [3].
Table 3: Molecular Properties of Azure II Eosinate Components
Component | Chemical Class | Role in Staining | Molecular Weight (g/mol) |
---|---|---|---|
Azure B | Phenothiazine derivative | Primary nucleic acid binder, forms purple complex | 305.83 |
Methylene Blue | Phenothiazine derivative | Baseline blue stain, precursor to azures | 319.85 |
Eosin Y | Xanthene derivative | Cytoplasmic stain, complexes with azure B-DNA | 691.86 |
The development of Azure II Eosinate thus represents the evolutionary peak of Romanowsky-type dyes, transforming hematology and parasitology through reproducible, high-contrast cellular visualization [3] [4] [8].
Compounds Referenced in Article:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5